molecular formula C10H9ClO B14126856 3-Buten-1-one, 1-(4-chlorophenyl)- CAS No. 95827-00-2

3-Buten-1-one, 1-(4-chlorophenyl)-

Cat. No.: B14126856
CAS No.: 95827-00-2
M. Wt: 180.63 g/mol
InChI Key: SURWREJURSJCLO-UHFFFAOYSA-N
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Description

3-Buten-1-one, 1-(4-chlorophenyl)- is an organic compound with the molecular formula C10H9ClO. It is a derivative of butenone, where a 4-chlorophenyl group is attached to the first carbon of the butenone chain. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Buten-1-one, 1-(4-chlorophenyl)- typically involves the addition reaction of 4-chlorostyrene and butanol under the catalysis of hydrochloric acid. The reaction is carried out at an appropriate temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of 3-Buten-1-one, 1-(4-chlorophenyl)- may involve more advanced techniques and optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Buten-1-one, 1-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Buten-1-one, 1-(4-chlorophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Buten-1-one, 1-(4-chlorophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzalacetone
  • 4-(4-Chlorophenyl)-3-buten-2-one
  • 1-(4-Chlorophenyl)-1-buten-3-one

Uniqueness

3-Buten-1-one, 1-(4-chlorophenyl)- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its chlorophenyl group provides distinct reactivity compared to other butenone derivatives, making it valuable in various fields of research and industry .

Properties

CAS No.

95827-00-2

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

1-(4-chlorophenyl)but-3-en-1-one

InChI

InChI=1S/C10H9ClO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7H,1,3H2

InChI Key

SURWREJURSJCLO-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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